Dipivaloylmethane

Description

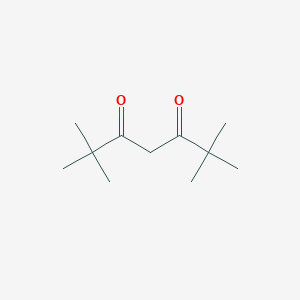

Structure

3D Structure

Properties

IUPAC Name |

2,2,6,6-tetramethylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAJNWYBUCUFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049396 | |

| Record name | Dipivaloylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS] | |

| Record name | 2,2,6,6-Tetramethyl-3,5-heptanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1118-71-4 | |

| Record name | 2,2,6,6-Tetramethyl-3,5-heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipivaloylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipivaloylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Heptanedione, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipivaloylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylheptane-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPIVALOYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8UI909HOY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dipivaloylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipivaloylmethane (DPM), systematically known as 2,2,6,6-tetramethyl-3,5-heptanedione, is a β-diketone that plays a significant role in coordination chemistry and materials science. Its bulky tert-butyl groups confer unique properties, including high thermal stability and volatility to its metal complexes. These characteristics make it a valuable ligand in various applications, such as chemical vapor deposition (CVD) and as a catalyst in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and key chemical behaviors such as keto-enol tautomerism.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [1][3] |

| Molecular Weight | 184.28 g/mol | |

| CAS Number | 1118-71-4 | [1][3] |

| Appearance | Colorless to light yellow clear liquid | |

| Melting Point | 19 °C | [2] |

| Boiling Point | 72-73 °C at 6 mmHg | [2] |

| Density | 0.883 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.459 | [2] |

| Flash Point | 67 °C (closed cup) | |

| pKa | Estimated to be in the range of 9-13 (typical for β-dicarbonyls) | |

| Solubility | Difficult to mix with water. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Claisen condensation reaction between an ester and a ketone. A common method involves the reaction of methyl pivalate (B1233124) with pinacolone (B1678379) in the presence of a strong base.[4][5][6]

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl pivalate

-

Pinacolone (tert-butyl methyl ketone)

-

Sodium amide (NaNH₂) or other strong base

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Water

-

Hydrochloric acid (dilute)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add a suspension of sodium amide in anhydrous diethyl ether.

-

With vigorous stirring, add a solution of methyl pivalate in anhydrous diethyl ether dropwise to the flask.

-

After the addition is complete, slowly add pinacolone to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, cautiously quench the reaction by the slow addition of water.

-

Separate the organic layer and wash the aqueous layer with diethyl ether.

-

Combine the organic layers and acidify the aqueous layer with dilute hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether.

-

Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Keto-Enol Tautomerism

A key chemical property of this compound, like other β-dicarbonyl compounds, is its existence as a mixture of keto and enol tautomers in equilibrium.[7] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is dependent on factors such as the solvent, temperature, and concentration.[8]

Caption: Keto-enol tautomerism of this compound.

The equilibrium between the keto and enol forms can be quantitatively studied using Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals corresponding to the protons unique to each tautomer.[9]

Experimental Protocol: Determination of Keto-Enol Equilibrium Constant by ¹H NMR

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a solution of this compound in the chosen deuterated solvent at a known concentration in an NMR tube.

-

Acquire the ¹H NMR spectrum of the solution.

-

Identify the signals corresponding to the methylene (B1212753) protons (-CH₂-) of the keto form and the vinyl proton (-CH=) of the enol form.

-

Integrate the areas of these respective signals.

-

Calculate the equilibrium constant (Keq) using the following equation, where I_enol is the integral of the enol proton and I_keto is the integral of the keto protons:

Keq = [Enol] / [Keto] = (I_enol) / (I_keto / 2)

Note: The integral of the keto methylene protons is divided by two as it represents two protons.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the keto and enol forms. A representative spectrum would show:

-

tert-Butyl protons (keto form): A singlet around 1.1-1.2 ppm.

-

Methylene protons (-CH₂-) (keto form): A singlet around 3.5-3.6 ppm.

-

tert-Butyl protons (enol form): A singlet at a slightly different chemical shift than the keto form, around 1.2-1.3 ppm.

-

Vinyl proton (-CH=) (enol form): A singlet around 5.6-5.7 ppm.

-

Enolic hydroxyl proton (-OH) (enol form): A broad singlet at a downfield chemical shift, typically >15 ppm, due to strong intramolecular hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum also provides evidence for the presence of both tautomers:

-

Carbonyl carbon (C=O) (keto form): A signal in the downfield region, typically around 205-210 ppm.

-

Methylene carbon (-CH₂-) (keto form): A signal around 55-60 ppm.

-

Quaternary and methyl carbons of tert-butyl groups (keto and enol forms): Signals in the aliphatic region (25-45 ppm).

-

Vinylic carbon (-C=) (enol form): Signals in the olefinic region (90-100 ppm).

-

Carbonyl carbon of the enol form: A signal shielded relative to the keto form.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for both the keto and enol forms:

-

Keto form: A strong C=O stretching vibration around 1710-1730 cm⁻¹.

-

Enol form: A broad O-H stretching vibration due to the intramolecularly hydrogen-bonded hydroxyl group, typically in the range of 2500-3200 cm⁻¹. A C=C stretching vibration around 1600-1640 cm⁻¹, and a C=O stretching vibration (conjugated) at a lower frequency than the keto form, around 1600-1650 cm⁻¹.

UV-Vis Spectroscopy

This compound exhibits UV absorption due to the electronic transitions within its chromophores. The keto form typically shows a weak n→π* transition around 270-300 nm. The enol form, with its conjugated system, displays a stronger π→π* transition at a longer wavelength, often above 300 nm. The exact λmax and molar absorptivity are solvent-dependent.

Metal Complexation

A primary application of this compound is its use as a bidentate ligand in coordination chemistry. It readily deprotonates to form the dipivaloylmethanate anion, which chelates to a wide variety of metal ions to form stable, often volatile, metal complexes.

Caption: Logical workflow for the formation of a metal-DPM complex.

Experimental Protocol: Synthesis of a Lanthanide-Dipivaloylmethane Complex (General Procedure)

Materials:

-

A lanthanide(III) chloride hydrate (B1144303) (e.g., EuCl₃·6H₂O)

-

This compound

-

Ammonia (B1221849) solution or another suitable base

-

Water

Procedure:

-

Dissolve the lanthanide(III) chloride hydrate in ethanol.

-

In a separate beaker, dissolve this compound in ethanol.

-

Slowly add the this compound solution to the lanthanide salt solution with stirring.

-

Adjust the pH of the mixture to around 6-7 by the dropwise addition of an ammonia solution to facilitate the deprotonation of the ligand and coordination to the metal ion.

-

A precipitate of the lanthanide-dipivaloylmethane complex will form.

-

Continue stirring the mixture for a period to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol and then with water to remove any unreacted starting materials and byproducts.

-

Dry the resulting solid in a vacuum oven at a moderate temperature.

-

The product can be further purified by recrystallization from a suitable organic solvent.

Conclusion

This compound is a sterically hindered β-diketone with a rich chemistry dominated by its keto-enol tautomerism and its ability to form stable complexes with a wide range of metal ions. The bulky tert-butyl groups are key to the unique properties of its derivatives, particularly their volatility and stability. This guide has provided an in-depth overview of its fundamental chemical properties, along with detailed experimental protocols for its synthesis and the characterization of its key features, to aid researchers and professionals in its application.

References

- 1. 3,5-Heptanedione, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 2. 2,2,6,6-Tetramethyl-3,5-heptanedione | 1118-71-4 [chemicalbook.com]

- 3. 3,5-Heptanedione, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 4. CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Structure and Molecular Conformation of Dipivaloylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipivaloylmethane (dpm), systematically named 2,2,6,6-tetramethyl-3,5-heptanedione, is a β-diketone that serves as a crucial ligand in coordination chemistry and as a precursor in various synthetic pathways. Its molecular structure and conformational preferences are of significant interest due to their influence on its reactivity and complexation behavior. This guide provides a comprehensive overview of the structural and conformational properties of this compound, with a focus on its predominant tautomeric form, supported by data from experimental and computational studies. Detailed methodologies for key analytical techniques are provided, and logical relationships are visualized to facilitate a deeper understanding.

Tautomerism and Conformational Analysis

This compound exhibits keto-enol tautomerism, a form of constitutional isomerism where the isomers are in dynamic equilibrium.[1] The two primary tautomers are the diketo form and the enol form.

-

Diketo Form: Contains two carbonyl (C=O) groups separated by a methylene (B1212753) (-CH2-) group.

-

Enol Form: Characterized by a carbon-carbon double bond (C=C) adjacent to a hydroxyl (-OH) group, forming an enol moiety.[2]

Experimental and computational studies have conclusively shown that this compound exists almost exclusively in its enol tautomeric form in the gas phase.[3] Gas-phase electron diffraction (GED) and quantum chemical calculations indicate the presence of 100(5)% enol tautomer at 296(3) K.[3] This pronounced stability of the enol form is attributed to the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, creating a stable six-membered ring.[4]

Quantum chemical calculations predict the existence of two enol conformers that are in approximately equal abundance. These conformers primarily differ in the torsional orientation of the two bulky tert-butyl groups.[3] The enol ring itself possesses C_s symmetry, with a strongly asymmetric hydrogen bond.[3]

Keto-Enol Tautomerism Pathway

The interconversion between the keto and enol forms is a dynamic process that can be catalyzed by either acid or base. The equilibrium heavily favors the enol form due to the stabilizing effect of the intramolecular hydrogen bond.

Molecular Structure and Quantitative Data

The geometric parameters of the enol tautomer of this compound have been determined through a combination of gas-phase electron diffraction (GED) experiments and quantum chemical calculations. The B3LYP/aug-cc-pVTZ level of theory has been shown to reproduce the experimental geometric parameters with high fidelity.[3]

The following tables summarize the key bond lengths, bond angles, and dihedral angles for the enol form of this compound.

Table 1: Bond Lengths of this compound (Enol Tautomer)

| Bond | Length (Å) |

| C=O | 1.278 (4) |

| C-O | 1.325 (assumed) |

| C-C (ring) | 1.404 (3) |

| C-C (tert-butyl) | 1.540 (assumed) |

| C-H (methyl) | 1.100 (assumed) |

| O-H | 0.980 (assumed) |

Note: Some values are assumed based on typical bond lengths for similar chemical environments, as specific experimental values for all bonds were not available in the reviewed literature. The provided experimental values are for a related metal complex, which closely represent the ligand structure.[5]

Table 2: Bond Angles of this compound (Enol Tautomer)

| Angle | Value (°) |

| O=C-C | 122.0 (assumed) |

| C-C-O | 120.0 (assumed) |

| C-C-C (ring) | 125.0 (assumed) |

| C-O-H | 109.5 (assumed) |

| C-C-C (tert-butyl) | 109.5 (assumed) |

| H-C-H (methyl) | 109.5 (assumed) |

Note: Assumed values are based on standard molecular geometries.

Table 3: Dihedral Angles of this compound (Enol Tautomer)

| Dihedral Angle | Value (°) |

| O=C-C=C | 0.0 (planar ring) |

| C-C-C-C (tert-butyl torsion) | ~30 |

Note: The planarity of the enol ring is a key structural feature. The tert-butyl group adjacent to the carbonyl group has a torsional angle of approximately 30°.[3]

Experimental Protocols

The determination of the molecular structure and conformation of this compound relies on a combination of experimental techniques and computational modeling.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[6]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[6]

-

Electron Beam Interaction: A high-energy electron beam is directed perpendicular to the molecular beam. The electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle.

-

Data Analysis: The experimental scattering intensity is converted into a molecular scattering function. This function is then used in a least-squares refinement process to determine the molecular geometry (bond lengths, bond angles, and dihedral angles).

-

Integration with Computational Data: To improve the accuracy of the structural refinement, data from quantum chemical calculations are often used as constraints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for studying the conformational dynamics and tautomeric equilibrium of molecules in solution.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3).

-

¹H NMR Spectroscopy: The proton NMR spectrum is acquired. The chemical shifts and coupling constants of the protons provide information about the electronic environment and connectivity of the atoms. For dpm, the presence of a single sharp signal for the enolic proton and the vinylic proton confirms the predominance of the enol form.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbonyl carbon and the carbons of the double bond are characteristic of the enol form.

-

Variable Temperature NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of conformational changes. However, for dpm, the enol form is highly stable, and interconversion to the keto form is not readily observed under normal conditions.

Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), are used to predict the geometry, energy, and vibrational frequencies of different conformers.

Methodology:

-

Model Building: A 3D model of the this compound molecule is constructed.

-

Conformational Search: A systematic search for different possible conformations is performed.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common and reliable method for this is the B3LYP functional with a large basis set such as aug-cc-pVTZ.[3][7]

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Energy Calculation: The relative energies of the different conformers are calculated to determine their relative populations.

Experimental and Computational Workflow

The determination of the molecular conformation of this compound typically follows a synergistic workflow that combines experimental data with computational modeling.

Conclusion

The molecular structure of this compound is dominated by its enol tautomer, which adopts a planar six-membered ring conformation stabilized by a strong intramolecular hydrogen bond. The bulky tert-butyl groups exhibit torsional flexibility, leading to at least two low-energy conformers. A combined approach of gas-phase electron diffraction, NMR spectroscopy, and quantum chemical calculations provides a detailed and consistent picture of its three-dimensional structure. This fundamental understanding of the structure and conformation of this compound is essential for its application in the design of metal complexes and in the development of new synthetic methodologies.

References

Understanding the tautomerism of Dipivaloylmethane and its keto-enol forms.

An In-depth Technical Guide to the Tautomerism of Dipivaloylmethane

Introduction

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic and medicinal chemistry.[1] This phenomenon is particularly significant in the study of 1,3-dicarbonyl compounds, which exist as a mixture of keto and enol forms. This compound, systematically named 2,2,6,6-tetramethyl-3,5-heptanedione, serves as a quintessential model for studying keto-enol tautomerism. Its structure, featuring bulky tert-butyl groups flanking the dicarbonyl moiety, profoundly influences its tautomeric preference.

This technical guide provides a comprehensive analysis of the keto-enol tautomerism of this compound. It covers the quantitative aspects of the equilibrium, detailed experimental protocols for its characterization, and the key factors that influence the tautomeric distribution. The content is tailored for researchers, scientists, and drug development professionals who utilize β-dicarbonyls as synthetic intermediates, chelating agents, or scaffolds in molecular design.

The Keto-Enol Equilibrium in this compound

This compound exists in a dynamic equilibrium between its diketo form and a significantly more stable cis-enol tautomer. The bulky tert-butyl groups sterically favor a conformation in the enol form that facilitates the formation of a strong, planar, six-membered ring stabilized by an intramolecular hydrogen bond and resonance.

// Invisible nodes for arrow positioning keto_out [pos="3.5,0.75!", shape=point, style=invis]; enol_in [pos="5.5,0.75!", shape=point, style=invis];

// Equilibrium arrows edge [arrowhead=open, arrowtail=open, dir=both, penwidth=1.5, color="#4285F4"]; keto_out -> enol_in [label=" K_eq", fontcolor="#34A853", fontsize=14]; } /dot Figure 1: Keto-Enol Tautomeric Equilibrium of this compound.

The stability of the enol form is attributed to two primary factors:

-

Intramolecular Hydrogen Bonding: The hydroxyl proton forms a strong hydrogen bond with the adjacent carbonyl oxygen, creating a stable pseudo-aromatic ring.

-

Conjugation: The π-systems of the C=C double bond and the C=O double bond are conjugated, leading to delocalization of electron density and increased thermodynamic stability.

Conversely, the keto form benefits from the presence of two strong carbon-oxygen double bonds. However, in the case of this compound, the stabilizing effects in the enol form overwhelmingly predominate, especially in the gas phase and in non-polar solvents.[2]

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium can be quantified by the equilibrium constant (Keq) and the corresponding Gibbs free energy change (ΔG°). Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), are the most effective tools for these measurements in solution.[3][4]

Tautomeric Equilibrium Data

Studies have shown that this compound exists almost exclusively in its enol form in the gas phase at room temperature.[2] While comprehensive solvent-dependent data for this compound is not extensively published, the behavior of analogous β-diketones indicates that the equilibrium shifts toward the keto form with increasing solvent polarity.[4][5] This is because polar solvents can form intermolecular hydrogen bonds with the keto tautomer, disrupting the intramolecular hydrogen bond that stabilizes the enol form.[5]

| Phase / Solvent | Temperature (K) | % Enol | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol) |

| Gas Phase | 300 | ~100%[2] | >99 | < -11.4 |

| Gas Phase | 671 | 64%[2] | 1.78 | -3.3 |

| Non-polar Solvents (e.g., CCl₄, CDCl₃) | ~298 | Very High (>95%) | >19 | < -7.3 |

| Polar Aprotic Solvents (e.g., DMSO-d₆) | ~298 | High | High | - |

| Values are estimated based on the strong enol preference of this compound and established trends for β-diketones. Specific experimental values are not readily available in the cited literature. |

Spectroscopic Data

The keto and enol tautomers of this compound have distinct spectroscopic signatures that allow for their identification and quantification.

| Spectroscopic Method | Tautomer | Key Signature | Characteristic Value / Region |

| ¹H NMR | Keto | Methylene (B1212753) Protons (-CH₂-) | δ ≈ 3.5 - 4.0 ppm |

| Enol | Vinyl Proton (=CH-) | δ ≈ 5.5 - 6.0 ppm[3][6] | |

| Enol | tert-Butyl Protons | Two distinct singlets | |

| Enol | Hydroxyl Proton (-OH) | δ ≈ 16 - 17 ppm (very downfield due to strong H-bond)[7] | |

| ¹³C NMR | Keto | Carbonyl Carbon (C=O) | δ ≈ 200 - 210 ppm |

| Keto | Methylene Carbon (-CH₂-) | δ ≈ 50 - 60 ppm | |

| Enol | Carbonyl Carbon (C=O) | δ ≈ 190 - 200 ppm | |

| Enol | Vinylic Carbons (=C- / =C-OH) | δ ≈ 100 ppm (=CH-), δ ≈ 180-190 ppm (=C-OH)[8] | |

| Infrared (IR) | Keto | C=O Stretch | ~1710 cm⁻¹ and ~1730 cm⁻¹ (two bands)[9] |

| Enol | C=O Stretch (conjugated) | ~1600 - 1620 cm⁻¹ | |

| Enol | C=C Stretch | ~1580 cm⁻¹ | |

| Enol | O-H Stretch (H-bonded) | Broad band, ~2500 - 3200 cm⁻¹ | |

| UV-Vis | Keto | n → π* transition | Weak absorption, λmax ≈ 270 - 300 nm |

| Enol | π → π* transition | Strong absorption, λmax > 300 nm (due to conjugation) |

Experimental Protocols for Characterization

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Proton NMR spectroscopy is the most direct and widely used method for quantifying the keto-enol equilibrium, as the interconversion between tautomers is slow on the NMR timescale.[3][4]

Objective: To determine the equilibrium constant (Keq) and Gibbs free energy change (ΔG°) for the keto-enol tautomerism of this compound in a given deuterated solvent.

Methodology:

-

Sample Preparation:

-

Prepare a solution by dissolving a known quantity of this compound (typically 10-20 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[10]

-

Ensure the solution is homogeneous. Tetramethylsilane (TMS) may be added as an internal reference (δ = 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal.[11]

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

-

Ensure the spectral width is sufficient to capture all relevant signals, particularly the downfield enolic hydroxyl proton (up to ~18 ppm).

-

Obtain accurate integrations for all relevant peaks. It is recommended to perform multiple integration measurements and average the results for precision.

-

-

Data Analysis:

-

Peak Assignment: Identify the signals corresponding to the keto and enol tautomers.

-

Keto form: A singlet for the methylene protons (-CH₂-).

-

Enol form: A singlet for the vinylic methine proton (=CH-) and a very broad, downfield singlet for the enolic hydroxyl proton (-OH). The two tert-butyl groups will also appear as distinct singlets.

-

-

Calculation of Mole Fractions: The percentage of the enol form can be calculated by comparing the integral of a unique enol signal to the sum of integrals for corresponding signals from both tautomers. A reliable method is to compare the integral of the enol's vinylic proton (Ienol, 1H) with the integral of the keto form's methylene protons (Iketo, 2H).

-

Relative Moles of Enol ∝ I_enol

-

Relative Moles of Keto ∝ I_keto / 2 (The integral is divided by 2 as there are two protons).[3]

-

% Enol = [ (I_enol) / (I_enol + I_keto / 2) ] * 100

-

-

Calculation of Keq:

-

K_eq = [Enol] / [Keto] = (I_enol) / (I_keto / 2)

-

-

Calculation of ΔG°:

-

ΔG° = -RT ln(K_eq)

-

Where R is the gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the temperature in Kelvin.

-

-

// Nodes prep [label="Sample Preparation\nDissolve this compound\nin Deuterated Solvent"]; acquire [label="¹H NMR Data Acquisition\nAcquire Spectrum at\nConstant Temperature (T)"]; process [label="Data Processing\nAssign Keto (-CH₂-) and\nEnol (=CH-) Peaks"]; integrate [label="Peak Integration\nMeasure Integral Values\n(I_keto and I_enol)"]; calc_enol [label="Calculate % Enol\n% Enol = [I_enol / (I_enol + I_keto/2)] * 100"]; calc_keq [label="Calculate K_eq\nK_eq = [Enol]/[Keto] = (I_enol) / (I_keto/2)"]; calc_g [label="Calculate ΔG°\nΔG° = -RT ln(K_eq)"]; thermo_data [label="Thermodynamic Parameters", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"];

// Edges prep -> acquire; acquire -> process; process -> integrate; integrate -> calc_enol; calc_enol -> calc_keq; calc_keq -> calc_g; calc_g -> thermo_data; } /dot Figure 2: Experimental workflow for NMR determination of tautomeric equilibrium.

Characterization by IR and UV-Vis Spectroscopy

While less effective for precise quantification compared to NMR, IR and UV-Vis spectroscopy provide valuable qualitative confirmation of the tautomeric forms.

-

Infrared (IR) Spectroscopy: The presence of the enol form is confirmed by a strong, conjugated carbonyl band around 1600-1620 cm⁻¹ and the absence or very weak intensity of the dual carbonyl bands expected for the keto form (~1710 and 1730 cm⁻¹). A very broad O-H stretching band between 2500-3200 cm⁻¹ is also indicative of the strong intramolecular hydrogen bond in the enol.[9]

-

UV-Vis Spectroscopy: The enol tautomer, with its conjugated π-system, exhibits a strong π → π* absorption at a longer wavelength (λmax > 300 nm) compared to the weak n → π* transition of the non-conjugated keto form (λmax ≈ 270-300 nm). The spectrum is typically dominated by the signal from the enol form.

Conclusion

The tautomerism of this compound is characterized by a profound preference for the enol form, a consequence of the thermodynamic stability conferred by intramolecular hydrogen bonding and π-system conjugation. This preference is most pronounced in the gas phase and in non-polar solvents. While polar solvents can theoretically shift the equilibrium slightly towards the keto tautomer, the enol form remains dominant under most common conditions. The quantification of this equilibrium is most accurately achieved through ¹H NMR spectroscopy, a robust and direct method for determining the relative populations of the tautomers. This in-depth understanding is crucial for professionals in chemistry and drug development, as the specific tautomeric form present dictates the molecule's reactivity, chelating ability, and potential biological interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. cores.research.asu.edu [cores.research.asu.edu]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. researchgate.net [researchgate.net]

- 5. biopchem.education [biopchem.education]

- 6. researchgate.net [researchgate.net]

- 7. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

An In-depth Technical Guide to the Physical Properties of 2,2,6,6-Tetramethyl-3,5-heptanedione

Introduction

2,2,6,6-Tetramethyl-3,5-heptanedione, also known as dipivaloylmethane (DPM) or TMHD, is a β-diketone with the chemical formula C₁₁H₂₀O₂.[1][2] It presents as a colorless to light yellow liquid and is utilized in various chemical applications, including as a chelating agent and in the synthesis of other organic compounds.[3][4][5] This technical guide provides a comprehensive overview of its core physical properties, outlines standard experimental methodologies for their determination, and offers a logical visualization of the interplay between these characteristics.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for 2,2,6,6-Tetramethyl-3,5-heptanedione are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol [3] |

| CAS Number | 1118-71-4[6] |

| Appearance | Colorless to light yellow liquid[3][4] |

Quantitative Physical Data

The following table details the key quantitative physical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione, which are crucial for its handling, application, and process design in a laboratory or industrial setting.

| Property | Value | Conditions |

| Boiling Point | 72-73 °C[4] | at 6 mmHg |

| 104 °C[7] | at 34 mmHg | |

| ~202.8 °C (estimated)[1] | at 760 mmHg | |

| Density | 0.883 g/mL[4] | at 25 °C |

| Specific Gravity | 0.895 - 0.900[1] | at 20 °C |

| Refractive Index | 1.459[8] | at 20 °C (n20/D) |

| Flash Point | 67 °C (152.6 °F)[8][9] | Closed Cup |

| Vapor Pressure | ~0.287 mmHg (estimated)[1] | at 25 °C |

| Solubility | Soluble in alcohol.[1] Insoluble or difficult to mix with water.[1][2][10] | |

| ~223.2 mg/L (estimated)[1] | in water at 25 °C |

Experimental Protocols

The determination of the physical properties listed above is achieved through standardized laboratory procedures. The following sections detail the general methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like 2,2,6,6-Tetramethyl-3,5-heptanedione, which has a high boiling point at atmospheric pressure, vacuum distillation is often employed to determine the boiling point at reduced pressures.

Methodology: Distillation

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: The liquid sample (2,2,6,6-Tetramethyl-3,5-heptanedione) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure (e.g., 6 mmHg). The flask is then heated gently.

-

Data Collection: The temperature is recorded when the liquid is boiling steadily and the vapor condensate is dripping into the condenser at a constant rate. This temperature is the boiling point at that specific pressure.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is commonly determined using a pycnometer or a digital density meter.

Methodology: Pycnometer

-

Apparatus: A pycnometer (a glass flask with a precise, known volume) and an analytical balance are required.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used for identification and purity assessment.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer is used. The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

-

Temperature Control: The temperature is maintained at a specific value (e.g., 20 °C) using a circulating water bath, as the refractive index is temperature-dependent.[1]

Determination of Flash Point

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture with air.

Methodology: Closed-Cup Tester

-

Apparatus: A closed-cup apparatus, such as a Pensky-Martens or Tag Closed-Cup tester, is used. The "closed-cup" method prevents vapors from escaping and generally results in a lower flash point value than an open-cup method.

-

Procedure:

-

The sample is placed in the test cup, which is then sealed.

-

The sample is heated at a slow, constant rate.

-

At regular temperature intervals, a small flame or ignition source is introduced into the vapor space above the liquid.

-

-

Data Collection: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Logical Relationship of Physical Properties

The physical state and behavior of 2,2,6,6-Tetramethyl-3,5-heptanedione under specific conditions are governed by its intrinsic properties. The following diagram illustrates the logical flow from its fundamental composition to its observable characteristics.

Caption: Logical flow from molecular structure to the physical properties of TMHD.

References

- 1. 2,2,6,6-tetramethyl-3,5-heptane dione, 1118-71-4 [thegoodscentscompany.com]

- 2. Page loading... [guidechem.com]

- 3. 2,2,6,6-Tetramethyl-3,5-heptanedione | TMHD | C11H20O2 - Ereztech [ereztech.com]

- 4. 2,2,6,6-Tetramethyl-3,5-heptanedione | 1118-71-4 [chemicalbook.com]

- 5. 2,2,6,6-Tetramethyl-3,5-heptanedione | C11H20O2 | CID 70700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Heptanedione, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 7. 3,5-Heptanedione, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 8. 2,2,6,6-Tetramethyl-3,5-heptanedione 98 1118-71-4 [sigmaaldrich.com]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. 2,2,6,6-Tetramethyl-3,5-heptanedione, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to Dipivaloylmethane: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dipivaloylmethane, a versatile β-diketone, covering its fundamental chemical properties, detailed synthesis protocols, and its emerging applications in the field of drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in chemical synthesis and pharmaceutical research.

Chemical Identification and Properties

This compound, a sterically hindered β-diketone, is a key building block in coordination chemistry and organic synthesis. Its unique structural features make it a valuable ligand for the formation of stable metal complexes.

CAS Number: 1118-71-4

Synonyms:

-

2,2,6,6-Tetramethyl-3,5-heptanedione

-

TMHD

-

DPM

-

HDP

-

2,2,6,6-Tetramethylheptane-3,5-dione

-

1,3-Di-tert-butyl-1,3-propanedione

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 198-199 °C (760 mmHg) |

| Melting Point | -10 °C |

| Density | 0.88 g/mL at 25 °C |

| Refractive Index | 1.458 |

| Solubility | Insoluble in water; soluble in organic solvents |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through a Claisen condensation reaction. The following protocol provides a detailed methodology for its preparation in a laboratory setting.

Claisen Condensation Method

This method involves the base-catalyzed condensation of an ester with a ketone. Specifically, the reaction between methyl pivalate (B1233124) and pinacolone (B1678379) is utilized.

Materials:

-

Methyl pivalate (trimethylacetate)

-

Pinacolone (tert-butyl methyl ketone)

-

Sodium hydride (NaH) or other suitable base (e.g., sodium amide)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF))

-

Hydrochloric acid (HCl) for workup

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Base Suspension: The flask is charged with a suspension of sodium hydride (1.1 equivalents) in the chosen anhydrous solvent.

-

Addition of Ketone: Pinacolone (1.0 equivalent) is dissolved in the anhydrous solvent and added dropwise to the stirred suspension of sodium hydride at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

-

Addition of Ester: Methyl pivalate (1.0 equivalent), dissolved in the anhydrous solvent, is then added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 8-48 hours, the progress can be monitored by TLC or GC).[1]

-

Quenching and Workup: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of water. The resulting solution is then acidified with dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Applications in Drug Development

The ability of this compound to form stable chelate complexes with a wide range of metal ions has led to its exploration in various aspects of drug development. Its primary role is as a ligand in the design of metal-based therapeutic and diagnostic agents.

Metal Complexes as Anti-Cancer Agents

Transition metal complexes have emerged as a promising class of anti-cancer drugs, offering different mechanisms of action compared to traditional organic molecules. This compound serves as a versatile ancillary ligand in the synthesis of these complexes, influencing their stability, lipophilicity, and ultimately their biological activity.

For instance, metal complexes incorporating this compound can be designed to target specific biological pathways or to be activated under particular physiological conditions found in tumor microenvironments. The sterically bulky tert-butyl groups of this compound can provide kinetic stability to the metal center, preventing premature ligand exchange and deactivation before reaching the target site.

Role in Drug Delivery Systems

The development of effective drug delivery systems is crucial for enhancing the therapeutic efficacy and reducing the side effects of potent drugs. Metal-organic frameworks (MOFs) and other coordination polymers are being investigated as carriers for targeted drug delivery. This compound and its derivatives can be utilized as organic linkers in the construction of these frameworks. The properties of the resulting delivery system, such as pore size and drug release kinetics, can be tuned by modifying the structure of the β-diketone ligand.

While direct involvement of this compound in specific signaling pathways has not been extensively documented, its role as a chelating agent within metal complexes suggests that these complexes could modulate signaling pathways that are sensitive to metal ion concentrations or redox states. Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by this compound-containing metallodrugs.

This guide provides a foundational understanding of this compound for professionals in the pharmaceutical and chemical research sectors. The detailed synthesis protocol and the outlined applications in drug development are intended to facilitate further innovation and exploration of this versatile molecule.

References

Dipivaloylmethane: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Dipivaloylmethane for Researchers, Scientists, and Drug Development Professionals.

This compound, systematically known as 2,2,6,6-tetramethyl-3,5-heptanedione, is a β-diketone that plays a significant role in coordination chemistry and organic synthesis. Its sterically hindered pivaloyl groups confer unique properties to its metal complexes, making it a valuable ligand in various applications, including catalysis and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a look into its primary applications.

Core Properties of this compound

This compound is a stable, anhydrous reagent that can exist as a colorless to light yellow liquid or a solid, depending on the ambient temperature.[1] It is characterized by the chemical formula C₁₁H₂₀O₂ and a molecular weight of approximately 184.28 g/mol .[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3] |

| Molecular Weight | 184.28 g/mol | [1][2] |

| CAS Number | 1118-71-4 | [1][2][3] |

| Appearance | Clear colorless to yellow liquid | [1][3] |

| Boiling Point | 72-73 °C at 6 mmHg | |

| Density | ~0.883 g/mL at 25 °C | |

| Refractive Index | ~1.459 at 20 °C | |

| Flash Point | 67 °C | [3] |

| Synonyms | 2,2,6,6-Tetramethyl-3,5-heptanedione, DPM | [1] |

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is significantly stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring. Gas-phase electron diffraction and quantum chemical calculations have shown that this compound exists almost entirely as the enol tautomer.[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Claisen condensation reaction. Below are two detailed methodologies.

Method 1: Claisen Condensation of Methyl Pivalate (B1233124) and Pinacolone (B1678379)

This method involves the base-catalyzed condensation of methyl pivalate with pinacolone (tert-butyl methyl ketone).

Materials:

-

Methyl pivalate

-

Pinacolone

-

Sodium ethoxide (or another suitable base)

-

Formamide (B127407) (as solvent)

-

Ethyl acetate (B1210297) (for washing)

-

Nitric acid (for pH adjustment)

-

Water

Procedure:

-

Feeding: A mixture of methyl pivalate, sodium ethoxide, and formamide is prepared. The molar ratio of methyl pivalate to the base should be approximately 1:3. This mixture is stirred for 2.5 hours to ensure homogeneity.[1][2]

-

Reaction: The resulting mixture is heated to 55 °C with continuous stirring. Pinacolone is then slowly added dropwise to the reaction vessel. The molar ratio of methyl pivalate to pinacolone should be 1:1. The reaction is allowed to proceed at atmospheric pressure for 8 to 48 hours.[1][2]

-

Purification:

-

Upon completion, water is added to the reaction solution, and the mixture is stirred thoroughly.

-

The solution is washed several times with ethyl acetate to remove unreacted starting materials and byproducts.

-

The pH of the aqueous layer is adjusted with nitric acid, followed by extraction with an organic solvent.

-

The combined organic phases are concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure 2,2,6,6-tetramethyl-3,5-heptanedione.[1]

-

Method 2: Condensation of Pivaloyl Chloride with the Enolate of Pinacolone

An improved and high-yield synthesis involves the reaction of a hindered acid chloride with a pre-formed enolate in a non-coordinating solvent.[4][5]

Materials:

-

Pinacolone

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Pivaloyl chloride

-

Anhydrous, non-coordinating solvent (e.g., Tetrahydrofuran - THF)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve pinacolone in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA in THF to the stirred pinacolone solution and allow it to stir for 30-60 minutes to ensure complete enolate formation.

-

Condensation: Still at -78 °C, add pivaloyl chloride dropwise to the enolate solution. The reaction is typically rapid. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Purification:

-

Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride while the solution is still cold.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford this compound in high yield (often around 90%).[4][5]

-

Applications in Research and Development

This compound primarily serves as a bidentate ligand in coordination chemistry, forming stable complexes with a wide range of metals, particularly lanthanides.

Lanthanide Shift Reagents in NMR Spectroscopy

One of the most significant applications of this compound is in the preparation of lanthanide shift reagents (LSRs).[6][7] Complexes such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃) and its praseodymium analog (Pr(dpm)₃) are used to induce large chemical shifts in the NMR spectra of organic molecules that possess Lewis basic sites (e.g., amines, alcohols, ketones).[6][7] This spreading of NMR signals simplifies complex, overlapping spectra, aiding in structural elucidation.[6]

The workflow for utilizing a this compound-based lanthanide shift reagent in NMR analysis is depicted below.

Precursor for Metal-Organic Frameworks (MOFs) and Catalysis

This compound and its metal complexes also serve as precursors in the synthesis of advanced materials. They are used in metal-organic chemical vapor deposition (MOCVD) to create thin films of metal oxides.[8] Furthermore, they can be employed as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.[9][10][11] The bulky nature of the pivaloyl groups can influence the porosity and catalytic activity of the resulting MOF.

References

- 1. 2,2,6,6-Tetramethyl-3,5-heptanedione: conformational properties and metal chelates_Chemicalbook [chemicalbook.com]

- 2. CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione - Google Patents [patents.google.com]

- 3. 2,2,6,6-Tetramethyl-3,5-heptanedione, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Synthesis of Sterically Hindered βâDiketones via Condensation of Acid Chlorides with Enolates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 6. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids | MDPI [mdpi.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. Metal–organic framework membranes: from synthesis to separation application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

General description and stability of 2,2,6,6-Tetramethyl-3,5-heptanedione.

An In-depth Technical Guide to 2,2,6,6-Tetramethyl-3,5-heptanedione

General Description

2,2,6,6-Tetramethyl-3,5-heptanedione, also commonly known as dipivaloylmethane (DPM) or TMHD, is a β-diketone characterized by the presence of two bulky tert-butyl groups adjacent to the carbonyl functionalities.[1] Its chemical formula is C₁₁H₂₀O₂ and its linear formula is (CH₃)₃CCOCH₂COC(CH₃)₃. This compound presents as a clear, colorless to slightly yellow liquid.[1][2]

TMHD is a stable, anhydrous reagent that serves as a versatile bidentate ligand in coordination chemistry.[3] It is widely utilized for forming stable chelate complexes with a variety of metal ions, particularly lanthanides, due to the steric hindrance provided by the tert-butyl groups which enhances the stability and volatility of the resulting metal complexes.[4] This property makes it a crucial precursor and reagent in fields ranging from materials science to organic synthesis.

Physicochemical Properties

The key physical and chemical properties of 2,2,6,6-tetramethyl-3,5-heptanedione are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental settings.

| Property | Value |

| Molecular Weight | 184.28 g/mol |

| Appearance | Clear colorless to slightly yellow liquid[1][2] |

| Boiling Point | 72-73 °C at 6 mmHg (lit.) 191 °C at 760 mmHg (lit.) |

| Density | 0.883 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.459 (lit.) |

| Flash Point | 67 °C (152.6 °F) - closed cup[1] |

| Solubility | Insoluble in water, soluble in organic solvents[5][6] |

| CAS Number | 1118-71-4 |

| EC Number | 214-268-3 |

Stability and Storage

General Stability: 2,2,6,6-Tetramethyl-3,5-heptanedione is considered a relatively stable, anhydrous compound under normal laboratory conditions.[2][3][6] It is a combustible liquid and vapor.[1]

Storage Recommendations: For optimal stability and to ensure purity, the compound should be stored in a cool, dry, and well-ventilated place.[5][7] Containers must be kept tightly closed to prevent moisture contamination and potential degradation.[5][7] It should be stored away from heat, sparks, open flames, and other sources of ignition.[7]

Incompatible Materials: Contact with strong oxidizing agents should be avoided, as this can lead to vigorous and potentially hazardous reactions.[5][7]

Synthesis and Experimental Protocols

Representative Synthesis Protocol

A common method for the synthesis of 2,2,6,6-tetramethyl-3,5-heptanedione involves the Claisen condensation of methyl pivalate (B1233124) (methyl trimethylacetate) and pinacolone (B1678379) (tert-butyl methyl ketone).[8] The following protocol is based on a patented industrial method.

Materials:

-

Methyl pivalate

-

Pinacolone

-

Alkali (e.g., sodium tert-butoxide or potassium tert-butoxide)

-

Solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Water for purification

Procedure:

-

Material Feeding: In a reaction vessel, mix methyl pivalate, the chosen alkali (e.g., sodium tert-butoxide), and the solvent (e.g., DMF). Stir the mixture uniformly for approximately 0.5 to 3 hours to form a homogeneous solution.[8] The molar ratio of methyl pivalate to alkali is typically around 1:1 to 1:1.5.[8]

-

Reaction: Heat the mixed solution to a temperature between 20 °C and 60 °C while maintaining continuous stirring. Slowly add pinacolone dropwise to the heated solution.[8] The molar ratio of methyl pivalate to pinacolone is typically 1:1 to 1.5:1.[8] Allow the reaction to proceed at normal pressure for 8 to 48 hours.[8]

-

Purification: After the reaction is complete, add water to the reaction liquid and stir thoroughly. This step is followed by further purification processes, which may include extraction, washing, and distillation to isolate the final product.[8]

Applications in Research and Development

2,2,6,6-Tetramethyl-3,5-heptanedione is a valuable compound with diverse applications, primarily stemming from its ability to act as a chelating ligand.

-

Coordination Chemistry: It is extensively used to synthesize stable complexes with various metals, including lanthanide and transition metal ions. These complexes are explored in catalysis and materials science.

-

Organic Synthesis: It serves as a reagent in the synthesis of other complex organic molecules, such as α-aryl-β-diketones and dicyanamidobenzene-bridged diruthenium complexes.[2][5]

-

Analytical Chemistry: It is employed as a reagent to create fragmentation-directing derivatives for analysis by Gas Chromatography-Mass Spectrometry (GC/MS).[2][6]

-

Materials Science: It is a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films of metal oxides, such as zirconium oxide.[4] It also acts as an ancillary ligand in the synthesis of phosphorescent organic light-emitting diodes (OLEDs).

-

Biochemical Research: The compound has demonstrated antibacterial activity and has been investigated as an inhibitor of enzymes like methanol (B129727) dehydrogenase.[2][9]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 2,2,6,6-Tetramethyl-3,5-heptanedione | 1118-71-4 [chemicalbook.com]

- 3. 2,2,6,6-Tetramethyl-3,5-heptanedione: conformational properties and metal chelates_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,2,6,6-Tetramethyl-3,5-heptanedione, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione - Google Patents [patents.google.com]

- 9. 2,2,6,6-Tetramethyl-3,5-heptanedione | 1118-71-4 | FT33250 [biosynth.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dipivaloylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipivaloylmethane (DPM), systematically named 2,2,6,6-tetramethyl-3,5-heptanedione, is a β-diketone that serves as a common bidentate ligand in coordination chemistry. Its complexes with various metals, particularly lanthanides, are utilized as NMR shift reagents and as precursors for metal-organic chemical vapor deposition (MOCVD). This document provides detailed protocols for the synthesis of this compound via two distinct methods: Claisen condensation and acylation with pivaloyl chloride.

Methods for the Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below. The Claisen condensation offers a direct route from an ester and a ketone, while the acylation of a ketone with pivaloyl chloride provides an alternative approach.

Method 1: Claisen Condensation of Methyl Pivalate (B1233124) and Pinacolone (B1678379)

This method is a classic example of a crossed Claisen condensation, where methyl pivalate is condensed with pinacolone in the presence of a strong base to form the desired β-diketone.[1]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound via Claisen condensation.

Experimental Protocol:

Materials and Reagents:

-

Methyl pivalate (Methyl trimethylacetate)

-

Pinacolone (tert-Butyl methyl ketone)

-

Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add sodium tert-butoxide (1.5 equivalents) and anhydrous DMF. Stir the mixture for 30 minutes.[1]

-

Addition of Reactants: To the stirred suspension, add methyl pivalate (1.5 equivalents). Slowly add pinacolone (1.0 equivalent) dropwise to the mixture at room temperature.[1]

-

Reaction: Heat the reaction mixture to 40-50°C and stir for 24 hours.[1]

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous mixture to pH 5-6 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Method 2: Acylation of Pinacolone with Pivaloyl Chloride

This method involves the deprotonation of pinacolone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.

Experimental Protocol:

Materials and Reagents:

-

Pinacolone

-

Pivaloyl chloride

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Enolate Formation: To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask cooled in an ice bath, add pinacolone (1.0 equivalent) dropwise. Allow the mixture to stir at 0°C for 1 hour.

-

Acylation: Slowly add pivaloyl chloride (1.5 equivalents) dropwise to the reaction mixture at 0°C.[2] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.[2]

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

| Parameter | Method 1: Claisen Condensation | Method 2: Acylation |

| Reactants | Methyl pivalate, Pinacolone | Pinacolone, Pivaloyl chloride |

| Base | Sodium tert-butoxide | Sodium hydride |

| Solvent | DMF | THF |

| Temperature | 40-50°C | 0°C to Room Temperature |

| Reaction Time | 24 hours | 1.5 hours |

| Reported Yield | Moderate to High | Good to Excellent |

Table 2: Characterization Data for this compound

| Technique | Data |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 72-73°C at 6 mmHg |

| ¹H NMR (CDCl₃) | δ 5.65 (s, 1H, CH), 2.15 (s, 1H, OH, enol form), 1.15 (s, 18H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ 204.5 (C=O), 91.5 (CH), 41.5 (C(CH₃)₃), 27.0 (C(CH₃)₃) |

| IR (neat) | ν (cm⁻¹): 2970 (C-H), 1605 (C=O, enol), 1580 (C=C, enol) |

Workflow Diagram

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

References

Application Notes and Protocols: Use of Dipivaloylmethane as a Ligand in Metal Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of metal complexes utilizing dipivaloylmethane (dpm) as a ligand. This compound, a β-diketone, forms stable chelate complexes with a wide range of metal ions, leading to compounds with interesting catalytic and physicochemical properties relevant to various fields, including organic synthesis and biomedical research.

Synthesis of Metal-Dipivaloylmethane Complexes

The synthesis of metal-dpm complexes is generally achieved through the reaction of a metal salt with this compound in the presence of a base. The base deprotonates the β-diketone, allowing for the coordination of the resulting enolate to the metal center. The choice of solvent and reaction conditions can influence the yield and purity of the final product.

Synthesis of Tris(dipivaloylmethanato)iron(III) [Fe(dpm)₃]

Application: Catalyst for organic synthesis, including Fukuyama-type indole (B1671886) synthesis.[1][2]

Experimental Protocol:

A modified procedure based on the synthesis of tris(acetylacetonato)iron(III) is employed.[3]

-

Dissolve iron(III) chloride hexahydrate (FeCl₃·6H₂O) in deionized water.

-

In a separate flask, dissolve sodium acetate (B1210297) trihydrate in deionized water.

-

Slowly add the sodium acetate solution to the iron(III) chloride solution with constant stirring.

-

Dissolve this compound in methanol (B129727).

-

Add the methanolic solution of this compound to the aqueous iron salt mixture.

-

Stir the resulting mixture, during which a precipitate of Fe(dpm)₃ will form.

-

Collect the precipitate by suction filtration, wash with deionized water, and air dry.

-

Recrystallize the crude product from a suitable solvent like methanol or hexane (B92381) to obtain pure crystalline Fe(dpm)₃.

Quantitative Data for Fe(dpm)₃ Synthesis

| Parameter | Value | Reference |

| Yield | Typically high, can approach 100% before purification. | [4] |

| Melting Point | 187-191 °C | [5] |

| Appearance | Red-orange crystalline solid | [3] |

| FT-IR (cm⁻¹) | Characteristic C=O and C=C stretching vibrations of the coordinated dpm ligand. | - |

| UV-Vis (in cyclohexane) | λmax around 270 nm and 360 nm. | - |

Synthesis of Bis(dipivaloylmethanato)cobalt(II) [Co(dpm)₂]

Application: Catalyst in organic synthesis and precursor for cobalt-containing materials.

Experimental Protocol:

A general method for the synthesis of bis(β-diketonato)cobalt(II) adducts can be adapted.[6]

-

Dissolve cobalt(II) nitrate (B79036) hexahydrate in ethanol (B145695).

-

In a separate flask, dissolve this compound and a nitrogen-containing base (e.g., pyridine (B92270) or 2,2'-bipyridine) in ethanol.

-

Slowly add the ligand solution to the cobalt salt solution with stirring.

-

The color of the solution will change, indicating complex formation.

-

The product can be precipitated by the addition of water or by cooling the solution.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data for Co(dpm)₂ Synthesis

| Parameter | Value | Reference |

| Yield | Good yields are typically obtained. | [6] |

| Appearance | Pink or purple crystalline solid, depending on the coordination environment. | - |

| FT-IR (cm⁻¹) | Characteristic C=O and C=C stretching vibrations of the dpm ligand. | - |

| UV-Vis | Absorption bands in the visible region characteristic of Co(II) complexes. | - |

Synthesis of Bis(dipivaloylmethanato)copper(II) [Cu(dpm)₂]

Application: Precursor for chemical vapor deposition (CVD) of copper films and catalyst in organic reactions.

Experimental Protocol:

A common method involves the reaction of a copper(II) salt with this compound in a suitable solvent.[7][8]

-

Dissolve copper(II) acetate monohydrate in methanol.

-

Add this compound to the solution.

-

Add a methanolic solution of sodium hydroxide (B78521) or ammonia (B1221849) dropwise with stirring to facilitate deprotonation of the ligand and precipitation of the complex.

-

A blue precipitate of Cu(dpm)₂ will form.

-

Collect the precipitate by filtration, wash with water and then with a small amount of cold methanol.

-

Dry the product in a desiccator.

Quantitative Data for Cu(dpm)₂ Synthesis

| Parameter | Value | Reference |

| Yield | High yields are generally reported. | - |

| Melting Point | ~198-200 °C | - |

| Appearance | Blue crystalline solid | - |

| FT-IR (cm⁻¹) | Bands around 1580-1550 cm⁻¹ (C=O) and 1520-1500 cm⁻¹ (C=C). | - |

| EI-MS | Shows the molecular ion peak corresponding to the complex. | [8] |

Synthesis of Tris(dipivaloylmethanato)europium(III) [Eu(dpm)₃]

Application: NMR shift reagent and luminescent material.[9]

Experimental Protocol: